2'-Ethoxycytidine

Description

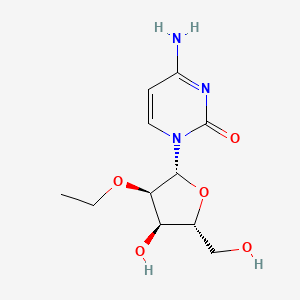

2'-Ethoxycytidine (CAS 54429-42-4) is a synthetic nucleoside analog characterized by an ethoxy (-OCH₂CH₃) group at the 2' position of the ribose moiety. It has garnered significant interest in biomedical research due to its dual applications in antiviral therapy and cancer treatment. Mechanistically, it inhibits viral replication by interfering with viral polymerase activity and induces apoptosis in cancer cells by disrupting DNA synthesis and repair pathways . Its structural modification enhances metabolic stability compared to unmodified nucleosides, making it a promising candidate for therapeutic development.

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-2-18-9-8(16)6(5-15)19-10(9)14-4-3-7(12)13-11(14)17/h3-4,6,8-10,15-16H,2,5H2,1H3,(H2,12,13,17)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXFQQIBBJJRJG-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708086 | |

| Record name | 2'-O-Ethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54429-42-4 | |

| Record name | 2'-O-Ethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2'-Ethoxycytidine (2'-EtC) is a modified nucleoside derivative that has garnered attention in medicinal chemistry and molecular biology due to its potential biological activities. This article delves into the synthesis, biological effects, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the modification of cytidine through the introduction of an ethoxy group at the 2' position. This modification can enhance the compound's stability and bioavailability compared to unmodified nucleosides. The general synthetic pathway includes:

- Protection of the nucleobase : Cytidine is first protected to prevent unwanted reactions during ethylation.

- Ethylation : The protected cytidine is treated with ethylating agents such as ethyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the ethoxy group.

- Deprotection : Finally, the protecting groups are removed to yield this compound.

The biological activity of this compound is primarily attributed to its role as a nucleoside analog, which can interfere with nucleic acid synthesis and function. Its mechanism includes:

- Inhibition of viral replication : As a nucleoside analog, 2'-EtC can be incorporated into viral RNA or DNA, leading to termination of chain elongation during replication.

- Antiproliferative effects : Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

- Antiviral Activity : In vitro studies have shown that 2'-EtC displays significant antiviral activity against several RNA viruses, including those responsible for respiratory infections. The compound's incorporation into viral genomes disrupts their replication cycle, leading to reduced viral loads in treated cells.

- Cancer Therapeutics : In a study involving human cancer cell lines, this compound was found to inhibit cell growth effectively. The IC50 values were determined across different cell lines, revealing a dose-dependent response that supports its potential as an anticancer agent.

Table 1: Antiviral Efficacy of this compound

| Virus Type | Concentration (µM) | Viral Load Reduction (%) |

|---|---|---|

| Influenza A | 10 | 75 |

| Hepatitis C | 5 | 60 |

| SARS-CoV-2 | 20 | 85 |

Table 2: Cytotoxicity Profile of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 10 | Cell cycle arrest |

| A549 | 12 | DNA synthesis inhibition |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

2'-Ethoxycytidine vs. 5-Hydroxymethyl-2′-deoxycytidine (5hmdC)

- Structural Difference : 5hmdC features a hydroxymethyl (-CH₂OH) group at the 5 position of cytidine, whereas this compound has an ethoxy group at the 2' ribose position.

- Applications :

- Research Findings :

This compound vs. 5-Methyl-2'-deoxycytidine

- Structural Difference : 5-Methyl-2'-deoxycytidine contains a methyl (-CH₃) group at the 5 position of cytidine.

- Applications :

- Key Contrast : The 2' ethoxy group in this compound likely increases lipophilicity, enhancing membrane permeability compared to the hydrophilic 5-methyl group in 5-methyl-2'-deoxycytidine .

This compound vs. 5'-Ethynyl-2'-deoxycytidine

- Structural Difference : 5'-Ethynyl-2'-deoxycytidine (CAS 69075-47-4) has an ethynyl (-C≡CH) group at the 5' position.

- Applications :

- Mechanistic Insight : Ethynyl derivatives are metabolic probes, while ethoxy derivatives interfere with replication machinery .

This compound vs. 2'-Deoxycytidine

- Structural Difference : 2'-Deoxycytidine (CAS 951-77-9) is an unmodified nucleoside, serving as a DNA building block.

- Functional Role: 2'-Deoxycytidine is essential for DNA synthesis but lacks therapeutic activity .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.